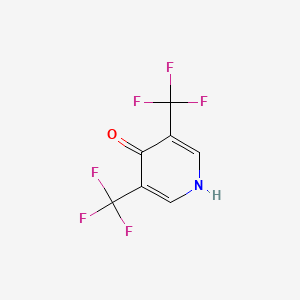

3,5-Bis(trifluoromethyl)-4-pyridinol

概要

説明

3,5-Bis(trifluoromethyl)aniline is a compound that has a molecular weight of 229.12 and a linear formula of (CF3)2C6H3NH2 . It’s used in the synthesis of various compounds .

Synthesis Analysis

The synthesis of similar compounds, such as 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives, involves the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .

Molecular Structure Analysis

While specific molecular structure analysis for 3,5-Bis(trifluoromethyl)-4-pyridinol was not found, similar compounds like 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives have been studied. These compounds are potent growth inhibitors of planktonic Gram-positive bacteria .

Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks have been used to suppress the shuttle effect of polysulfides in lithium-sulfur batteries .

Physical And Chemical Properties Analysis

3,5-Bis(trifluoromethyl)aniline has a refractive index of n20/D 1.434 (lit.), a boiling point of 85°C/15mmHg (lit.), and a density of 1.467g/mL at 25°C (lit.) .

科学的研究の応用

Synthesis and Evaluation of Bioactive Compounds :

- A study by Jha & Ramarao (2017) described the synthesis of novel 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids using a click chemistry approach. These compounds, derived from 3,5-Bis(trifluoromethyl)-4-pyridinol, exhibited potential as antibacterial and antifungal agents (Jha & Ramarao, 2017).

Use in Cross-Coupling Reactions and Structural Analysis :

- Research by Lechel et al. (2010) involved the preparation of pyridine-3,4-diols from trifluoromethyl-substituted derivatives. The crystal structure analysis and their use in palladium-catalyzed cross-coupling reactions were highlighted, demonstrating the compound's role in chemical synthesis and structural chemistry (Lechel et al., 2010).

Regioselective Reactions in Organic Chemistry :

- Porwisiak & Dmowski (1994) investigated the reactions of various trifluoromethyl substituted pyridines, including 3,5-bis(trifluoromethyl)pyridines, with alkyllithium reagents. Their findings provided insights into regioselective lithiation, which is crucial for creating functionalized organic compounds (Porwisiak & Dmowski, 1994).

Applications in Electropolymerization and Electrochemical Studies :

- A study by Krompiec et al. (2008) explored the synthesis and electropolymerization of 3,5-dithienylpyridines, including derivatives with 3,5-bis(trifluoromethyl)pyridine. They examined the electrochemical properties of these compounds, contributing to the field of polymer chemistry and materials science (Krompiec et al., 2008).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary targets of 3,5-Bis-trifluoromethyl-1H-pyridin-4-one are Gram-positive bacteria , including Enterococci and methicillin-resistant S. aureus (MRSA) . These menacing bacterial pathogens pose a significant threat to public health due to their resistance to many conventional antibiotics .

Mode of Action

The compound interacts with its targets by inhibiting their growth. Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria

Biochemical Pathways

It’s known that the compound inhibits the growth of gram-positive bacteria, suggesting it likely interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .

Pharmacokinetics

The compound’s effectiveness against bacterial growth suggests it has sufficient bioavailability to reach its targets .

Result of Action

The primary result of the action of 3,5-Bis-trifluoromethyl-1H-pyridin-4-one is the inhibition of bacterial growth. It has been found to be a potent growth inhibitor of planktonic Gram-positive bacteria, with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . It’s also effective against MRSA persisters .

特性

IUPAC Name |

3,5-bis(trifluoromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6NO/c8-6(9,10)3-1-14-2-4(5(3)15)7(11,12)13/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXOMFALFZJLGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

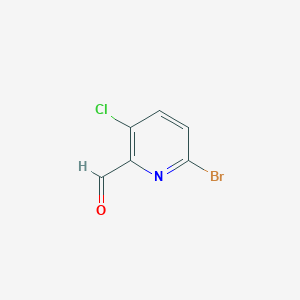

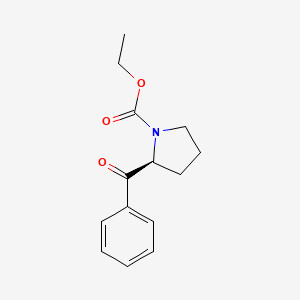

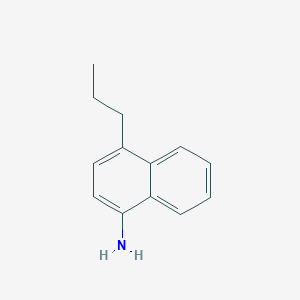

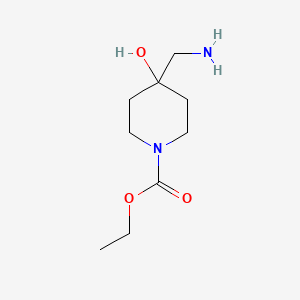

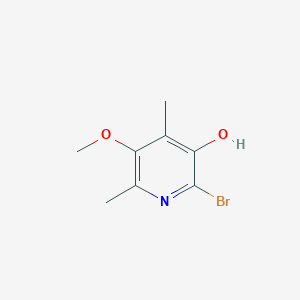

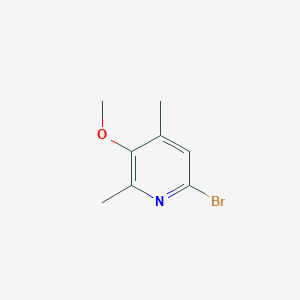

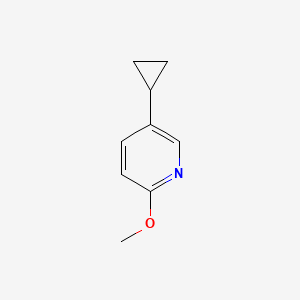

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate](/img/structure/B3210124.png)

![Sodium;6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B3210128.png)

![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, phenylmethyl ester](/img/structure/B3210144.png)

![2-Isopropyl-[1]naphthylamine](/img/structure/B3210154.png)

![1-[(2-Aminophenyl)methyl]imidazolidin-2-one](/img/structure/B3210171.png)

![pyrido[2,3-b][1,4]benzothiazepin-6(5H)-one](/img/structure/B3210222.png)

![Propanedioic acid, 2-[2-(methoxy-d3)phenoxy]-, 1,3-diethyl ester](/img/structure/B3210228.png)